molecular formula C17H17NO4S B5180060 5-(2,4-diethoxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione

5-(2,4-diethoxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione

Cat. No. B5180060
M. Wt: 331.4 g/mol
InChI Key: RNGSWLAQGKKJQC-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,4-diethoxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione, also known as DAB389IL-2, is a fusion protein that has been extensively studied for its potential applications in cancer treatment. This protein is a combination of diphtheria toxin and interleukin-2, which allows it to target and kill cancer cells while leaving healthy cells intact. In

Scientific Research Applications

5-(2,4-diethoxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been studied extensively for its potential applications in cancer treatment. It has been shown to be effective against a variety of cancer types, including leukemia, lymphoma, and solid tumors. The protein works by binding to cancer cells and entering them, where it inhibits protein synthesis and causes cell death. Because it targets cancer cells specifically, it has the potential to be a highly effective treatment with minimal side effects.

Mechanism of Action

The mechanism of action for 5-(2,4-diethoxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione involves the binding of the protein to cancer cells. The protein is taken up by the cells and enters the cytoplasm, where it inhibits protein synthesis by inactivating elongation factor 2. This leads to cell death and the destruction of the cancer cells.
Biochemical and Physiological Effects:
5-(2,4-diethoxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also activates the immune system, which can help to eliminate cancer cells. In addition, it has been shown to inhibit angiogenesis, or the formation of new blood vessels, which is important for cancer growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(2,4-diethoxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione in lab experiments is that it is highly specific for cancer cells, which makes it a powerful tool for studying cancer biology. However, one limitation is that it can be difficult to produce and purify the protein, which can make it challenging to use in certain experiments.

Future Directions

There are a number of future directions for research on 5-(2,4-diethoxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione. One area of focus is the development of new methods for producing and purifying the protein, which could make it more accessible for research and clinical use. Another area of focus is the development of new cancer therapies based on 5-(2,4-diethoxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione, such as combination therapies with other drugs or immunotherapies. Finally, there is a need for further research on the mechanisms of action of 5-(2,4-diethoxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione, which could lead to new insights into cancer biology and the development of more effective treatments.

Synthesis Methods

The synthesis method for 5-(2,4-diethoxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione involves the genetic engineering of two proteins, diphtheria toxin and interleukin-2. The genes for these proteins are combined and expressed in a bacterial host, which produces the fusion protein. The protein is then purified and tested for activity.

properties

IUPAC Name

(5E)-5-[(2,4-diethoxyphenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S/c1-4-9-18-16(19)15(23-17(18)20)10-12-7-8-13(21-5-2)11-14(12)22-6-3/h1,7-8,10-11H,5-6,9H2,2-3H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGSWLAQGKKJQC-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C=C2C(=O)N(C(=O)S2)CC#C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC(=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CC#C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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